n-Undecyl sulfate sodium salt

Description

Foundational Role in Surfactant Chemistry Research

As an anionic surfactant, n-undecyl sulfate (B86663) sodium salt is a cornerstone in the study of surface-active agents. Its amphiphilic nature, characterized by a hydrophobic undecyl tail and a hydrophilic sulfate head, allows it to reduce surface tension at interfaces, a fundamental property of surfactants. vulcanchem.com This characteristic makes it an excellent agent for emulsification, wetting, and dispersion. saapedia.orgcymitquimica.com

Research frequently focuses on its behavior in aqueous solutions, particularly the formation of micelles above a specific concentration known as the critical micelle concentration (CMC). vulcanchem.com The study of its micellar properties, including aggregation number and the influence of factors like salt concentration, provides crucial insights into the self-assembly of surfactant molecules. csun.edu These foundational studies are vital for understanding how surfactants function in various applications, from detergents to more complex formulations. vulcanchem.comalfa-chemistry.com

Evolution of Research Perspectives on Alkyl Sulfates

The scientific community's understanding of alkyl sulfates has evolved significantly over time. Initial research often centered on their basic surfactant properties and applications in cleaning products. However, the focus has broadened to include more nuanced investigations into structure-property relationships. For instance, comparative studies of alkyl sulfates with varying chain lengths have revealed how chain length influences properties like surface activity and critical micelle concentration. vulcanchem.com

Early research also laid the groundwork for understanding the biodegradation of alkyl sulfates, a crucial aspect of their environmental profile. cleaninginstitute.org More recent research has delved into the intricate mechanisms of their interaction with other molecules and biological systems. This includes their use in disrupting biological membranes for applications like DNA extraction and their role in protein denaturation studies. vulcanchem.com The development of advanced analytical techniques has enabled more precise characterization of their behavior at interfaces and in solution. csun.eduresearchgate.net Furthermore, investigations into branched versus linear alkyl sulfates have provided deeper insights into how molecular architecture affects performance, particularly in laundry detergents. google.com

Current Interdisciplinary Significance

The utility of n-undecyl sulfate sodium salt and its related alkyl sulfates extends far beyond traditional surfactant chemistry, demonstrating significant interdisciplinary importance.

In the field of enhanced oil recovery (EOR) , these surfactants are investigated for their ability to reduce interfacial tension between oil and water, a critical factor in mobilizing trapped oil reserves. nih.gov Research into CO2-responsive surfactants, including derivatives of undecyl sulfate, highlights innovative approaches to improving oil recovery efficiency. mdpi.com The synergy between surfactants and nanoparticles is another active area of research aimed at optimizing EOR processes. researchgate.net

In nanotechnology , this compound is utilized in the synthesis and stabilization of nanoparticles. scispace.comuchicago.edu The surfactant can act as a template or capping agent, controlling the size and preventing the aggregation of newly formed nanoparticles. nih.govnih.govrsc.org This is crucial for developing nanoparticles with specific properties for various applications.

Furthermore, in biochemistry and biotechnology , alkyl sulfates are employed in a range of procedures. Their ability to disrupt cell membranes makes them useful for cell lysis, while their interaction with proteins is harnessed in protein denaturation and analysis. vulcanchem.com They also find application in micellar catalysis, where micelles create a unique microenvironment that can accelerate chemical reactions. dergipark.org.tr The study of alkylsulfatases, enzymes that can break down alkyl sulfates, is also an area of active research with potential applications in bioremediation. nih.gov

The table below summarizes some of the key physicochemical properties of this compound. nih.gov

| Property | Value |

| Chemical Formula | C11H23NaO4S |

| Molar Mass | 274.35 g/mol |

| Appearance | White crystalline powder or solid |

| Melting Point | 208-210°C |

| Water Solubility | Soluble |

| CAS Number | 1072-24-8 |

The following table provides a summary of research findings on the aggregation number of various sodium alkyl sulfates, illustrating the effect of alkyl chain length. csun.edu

| Sodium Alkyl Sulfate | Aggregation Number (NA) |

| Sodium Octyl Sulfate | Data not specified |

| Sodium Nonyl Sulfate | Data not specified |

| Sodium Decyl Sulfate | Data not specified |

| Sodium Undecyl Sulfate | Data not specified |

| Sodium Dodecyl Sulfate | Data not specified |

| Sodium Tetradecyl Sulfate | Data not specified |

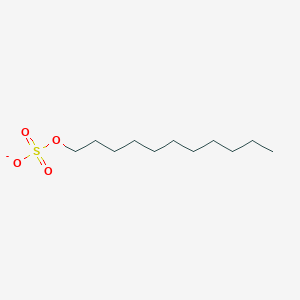

Structure

3D Structure

Properties

Molecular Formula |

C11H23O4S- |

|---|---|

Molecular Weight |

251.37 g/mol |

IUPAC Name |

undecyl sulfate |

InChI |

InChI=1S/C11H24O4S/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H,12,13,14)/p-1 |

InChI Key |

OBYIEPMKXIBQEV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCOS(=O)(=O)[O-] |

Synonyms |

n-undecyl sulfate sodium salt sodium n-undecyl sulfate undecyl sulfate undecyl sulfate potassium undecyl sulfate sodium undecylsulfate |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches

Conventional and Advanced Synthesis Strategies for n-Undecyl Sulfate (B86663) Sodium Salt

The primary industrial synthesis of n-Undecyl sulfate sodium salt is a two-step process involving the sulfation of undecyl alcohol followed by neutralization.

The most common method for producing this compound begins with the direct sulfation of 1-undecanol (B7770649). vulcanchem.comsaapedia.org This reaction typically involves treating the alcohol with a sulfating agent like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). saapedia.orgwikipedia.org The reaction with sulfur trioxide is rapid and stoichiometric, often carried out in a continuous reactor, such as a falling film reactor, to ensure consistent quality. saapedia.orgchemithon.com

The general reaction can be represented as:

CH₃(CH₂)₁₀OH + SO₃ → CH₃(CH₂)₁₀OSO₃H

When chlorosulfonic acid is used, the resulting sulfuric acid half ester is then neutralized. wikipedia.org While effective, the use of strong acids like sulfuric acid can lead to challenges, as the reaction is an equilibrium process that can leave significant amounts of unreacted acid, posing disposal issues. chemithon.com

Table 1: Comparison of Sulfating Agents for Undecanol (B1663989)

| Sulfating Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfur Trioxide (SO₃) | Gaseous reaction, often in a continuous reactor saapedia.org | Rapid, stoichiometric reaction chemithon.com | Requires careful process control to avoid side reactions chemithon.com |

| Chlorosulfonic Acid (ClSO₃H) | Reaction followed by neutralization wikipedia.org | Effective for synthesis | Can be corrosive and produce HCl as a byproduct |

| Sulfuric Acid (H₂SO₄) | Equilibrium process chemithon.com | Relatively inexpensive chemithon.com | Incomplete reaction, waste acid disposal chemithon.com |

Following the sulfation of undecanol to form undecyl sulfuric acid, the next critical step is neutralization to produce the sodium salt. This is typically achieved by reacting the acidic intermediate with a sodium source, most commonly sodium hydroxide (B78521) (NaOH). vulcanchem.comsaapedia.org

CH₃(CH₂)₁₀OSO₃H + NaOH → CH₃(CH₂)₁₀OSO₃Na + H₂O

The quality and purity of the final this compound product are highly dependent on the neutralization and subsequent purification steps. Industrial production often employs continuous processing systems to maintain consistent quality. vulcanchem.com Purification protocols are essential to remove unreacted starting materials, byproducts such as sodium sulfate, and other impurities. vulcanchem.comgoogle.com Techniques like liquid-phase continuous extraction with lipophilic organic solvents such as ether or ethyl acetate (B1210297) can be used to effectively remove process contaminants and yield a high-purity product. google.com

Direct Sulfation of Undecanols

Design and Synthesis of Modified n-Undecyl Sulfate Derivatives

To enhance the properties of n-Undecyl sulfate for specific applications, its structure can be modified at either the hydrophobic alkyl chain or the hydrophilic sulfate headgroup.

Modifications to the undecyl (C11) alkyl chain can significantly impact the surfactant's properties. The length and branching of the alkyl chain are key factors influencing its performance. science.gov For instance, studies on other alkyl sulfates have shown that altering the chain length affects properties like critical micelle concentration and surface tension. nih.gov

Research into related compounds has demonstrated that introducing longer alkyl chains, such as n-undecyl and n-tridecyl groups, can enhance biological activities like antibacterial properties. nih.govresearchgate.net While specific examples for n-undecyl sulfate are not extensively detailed in the provided results, the principle of modifying the alkyl chain to tune surfactant performance is well-established. science.govgoogle.com For example, the synthesis of related surfactants has involved using branched undecyl alcohols as starting materials. google.com

The hydrophilic sulfate headgroup can also be functionalized to create surfactants with tailored properties. While the sulfate group itself is a key functional moiety, the introduction of other polar groups can alter the surfactant's behavior. google.comresearchgate.net For example, incorporating a CO2-switchable tertiary amine group into a similar alkyl sulfate surfactant created a molecule whose activity could be turned on and off with the addition and removal of CO2. researchgate.net

Furthermore, the synthesis of surfactants with modified headgroups can involve complex chemical transformations. pnas.orgrsc.org For instance, the synthesis of some specialized surfactants involves the use of bulky headgroups which can influence the packing and dynamics of the molecules in self-assembled monolayers. pnas.org

Alkyl Chain Modifications and Substitutions

Green Chemistry Principles in Surfactant Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of surfactants to create more sustainable and environmentally friendly products. This involves the use of renewable feedstocks, less hazardous reagents, and more efficient reaction conditions. nih.govmdpi.com

Bio-based surfactants, derived from natural sources like carbohydrates and plant oils, are a major focus of green surfactant chemistry. nih.govresearchgate.net For example, researchers have developed methods for synthesizing surfactants from renewable building blocks like fructose (B13574) and lignin-derived platform chemicals. rsc.orgacs.org These approaches often aim to replace toxic chemicals with greener alternatives, such as using glycerol (B35011) carbonate instead of toxic epichlorohydrin (B41342) in the synthesis of the polar head group. acs.org

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful tool for green surfactant production. nih.govnih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, reducing the need for harsh chemicals and protecting groups. nih.govfrontiersin.org For instance, lipases have been used to catalyze the synthesis of sugar fatty acid esters, which are biodegradable and non-toxic surfactants. researchgate.net While direct chemo-enzymatic synthesis of this compound is not prominently featured in the search results, the broader application of these principles to surfactant synthesis is a significant and growing field. mdpi.comnih.gov

Advanced Spectroscopic and Physico Chemical Characterization Techniques

Spectroscopic Probing of Molecular Structure and Dynamics

Spectroscopic methods are fundamental to elucidating the precise molecular architecture and vibrational characteristics of n-Undecyl sulfate (B86663) sodium salt.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. hyphadiscovery.combbhegdecollege.com For n-Undecyl sulfate sodium salt, ¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of its chemical structure by identifying the different carbon and hydrogen environments within the molecule.

In a typical ¹H NMR spectrum, the terminal methyl (CH₃) group of the undecyl chain would appear as a triplet at the most upfield chemical shift. The methylene (B1212753) (CH₂) groups of the alkyl chain would produce a series of multiplets, with the methylene group adjacent to the sulfate (α-CH₂) appearing at the most downfield position due to the deshielding effect of the electronegative oxygen atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the undecyl chain. The chemical shift of the carbon atom bonded to the sulfate group (C1) is significantly higher than the others in the aliphatic chain. While specific spectral data for this compound is not abundant in public literature, data for homologous compounds like sodium decyl sulfate and sodium dodecyl sulfate can be used for comparative assignment. chemicalbook.comhmdb.ca For instance, in related alkyl sulfates, the α-CH₂ protons are typically observed around 4.0 ppm, while the terminal CH₃ protons are found near 0.8-0.9 ppm. ualberta.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Alkyl Sulfates Note: These are representative values based on homologous structures, as specific, detailed assignments for this compound are not readily available in the cited literature. Actual values may vary based on solvent and experimental conditions. pitt.edu

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool by probing the vibrational modes of a molecule's chemical bonds. mt.com These methods are complementary and provide characteristic spectra for this compound.

Infrared (IR) Spectroscopy: FTIR-ATR (Fourier Transform Infrared-Attenuated Total Reflection) spectroscopy is particularly useful for analyzing solid samples. The IR spectrum of this compound is dominated by absorptions from the alkyl chain and the sulfate headgroup. Key absorption bands include the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups, typically found in the 2800-3000 cm⁻¹ region. mdpi.com The sulfate group gives rise to strong, characteristic absorptions, notably the asymmetric S=O stretching (νₐₛ(SO₂)) and symmetric S=O stretching (νₛ(SO₂)) modes, which appear in the 1200-1300 cm⁻¹ and 1060-1080 cm⁻¹ regions, respectively. spectrabase.comosu.eduresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations that induce a change in polarizability. For alkyl sulfates, Raman is sensitive to the conformational order of the hydrocarbon chain. researchgate.net The C-H stretching region (2800-3000 cm⁻¹) is prominent, and the skeletal C-C stretching vibrations in the 1050-1150 cm⁻¹ region are indicative of the chain's conformation. researchgate.net The symmetric stretching mode of the sulfate group (ν(SO₃)) also produces a strong and distinct Raman peak, often observed around 980-1000 cm⁻¹. researchgate.netmdpi.com

Table 2: Key Vibrational Bands for this compound Source: Data compiled from spectral databases and literature on homologous alkyl sulfates. mdpi.comspectrabase.comresearchgate.netresearchgate.net

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and assessing the purity of this compound. Electrospray ionization (ESI) is a common MS technique for analyzing surfactants, though it presents challenges. Surfactants like sodium undecyl sulfate can suppress the ionization of other analytes and tend to form adducts and multimers, complicating the spectra. nih.govacs.orgrsc.org

Despite these challenges, ESI-MS can confirm the identity of the compound by detecting the undecyl sulfate anion (C₁₁H₂₃O₄S⁻) at its corresponding mass-to-charge ratio (m/z) of approximately 251.14. The molecular weight of the sodium salt is 274.35 g/mol . nih.gov MS is highly sensitive to impurities, allowing for the detection of homologous alkyl sulfates (e.g., C₁₀ or C₁₂ sulfates) or other residual reactants from the synthesis process.

Derivatization is a strategy to modify a molecule to make it more suitable for a particular analytical method. thermofisher.com While not standard for a simple compound like n-undecyl sulfate, derivatization could theoretically be employed to enhance its detection in complex matrices. However, a more common challenge in proteomics and other biological analyses is the removal of interfering surfactants like alkyl sulfates. acs.orgresearchgate.net Techniques such as the addition of cyclodextrins have been shown to form inclusion complexes with the alkyl chain, effectively sequestering the surfactant and preventing its interference in the mass spectrometric analysis of other molecules like peptides. nih.govresearchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Diffraction and Scattering Techniques for Supramolecular Structures

Beyond the individual molecule, these techniques probe the long-range order and aggregate structures that this compound forms in the solid state and in solution.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org It reveals precise information about bond lengths, bond angles, and the packing of molecules in a crystal lattice. While a specific crystal structure determination for this compound is not readily found in the searched literature, extensive studies on its close homolog, sodium dodecyl sulfate (SDS), provide a reliable model for its solid-state behavior. researchgate.netwikipedia.org

Anhydrous sodium alkyl sulfates typically crystallize in a monoclinic system, often with the space group P2₁/c. researchgate.net The molecules arrange themselves into a characteristic lamellar (layered) structure. Within this structure, the molecules form bilayers with the hydrophobic alkyl tails oriented towards the interior of the bilayer and the polar sulfate headgroups facing outward. These polar layers are held together by electrostatic interactions with the sodium counterions. researchgate.net This bilayer arrangement is a common feature of amphiphilic molecules in the solid state.

Small-Angle Scattering (SAS), which includes Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), is an essential technique for studying the structure of materials on a nanometer scale, such as the micelles formed by surfactants in solution. nist.govrsc.org When the concentration of this compound in water exceeds its critical micelle concentration (CMC), the molecules self-assemble into aggregates called micelles.

SANS and SAXS studies on a series of sodium alkyl sulfates, including the undecyl derivative, have provided detailed information on the shape, size, and aggregation number (the number of molecules per micelle) of these structures. researchgate.netosti.gov

Micelle Shape: At concentrations just above the CMC, sodium alkyl sulfates typically form nearly spherical or slightly ellipsoidal (prolate or oblate) micelles. researchgate.netresearchgate.net

Aggregation Number (Nagg): The aggregation number is dependent on factors like alkyl chain length, concentration, and temperature. SANS studies have shown that for sodium alkyl sulfates, the aggregation number generally increases with the length of the hydrocarbon tail. researchgate.net

Structural Transitions: As concentration or ionic strength increases, the repulsive forces between the charged headgroups can be screened, leading to a transition from spherical to larger, non-spherical structures like ellipsoidal or cylindrical (rod-like) micelles. rsc.orgkemdikbud.go.idill.eu

SANS is particularly powerful because it allows for contrast variation by using deuterated solvents (like D₂O), which makes the hydrocarbon core of the micelle "visible" to neutrons, providing clear data on the core's size and shape. nist.govkemdikbud.go.id

Table 3: Typical Micellar Properties of Sodium Alkyl Sulfates from SAS Studies Note: Values are representative and depend heavily on concentration, temperature, and ionic strength. Data is based on studies of homologous series. researchgate.netresearchgate.netkemdikbud.go.id

Table of Compound Names

X-Ray Crystallography of Solid Phases and Organized Assemblies

Chromatographic and Electrophoretic Separation Sciences

The analytical characterization of surfactants such as this compound relies on advanced separation techniques to ensure purity, determine concentration, and understand its behavior in various matrices. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful tools employed for these purposes.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) Applications

Capillary Electrophoresis offers a high-efficiency, low-solvent consumption alternative to HPLC for surfactant analysis. This compound finds applications both as an analyte and as a key reagent within specific CE techniques.

Capillary Electrophoresis (CE): In one of its advanced modes, Capillary Gel Electrophoresis (CGE), this compound (abbreviated as SUS) is used as a component in hydrophobic detergent gel buffers. google.com Research has shown its utility in methods for analyzing protein samples, where it functions similarly to the more common sodium dodecyl sulfate (SDS) to denature proteins and form charged complexes that can be separated based on size. google.com Studies have demonstrated that using SUS in the gel buffer can improve the peak separation efficiency for certain proteins compared to traditional SDS-based methods. google.com

Micellar Electrokinetic Chromatography (MEKC): MEKC is a mode of CE that uses surfactants at concentrations above their critical micelle concentration (CMC) to form a pseudostationary phase, enabling the separation of neutral or charged analytes. wikipedia.org The surfactant monomers assemble into micelles, which act as a hydrophobic core that analytes can partition into. wikipedia.org

While SDS is the most widely used surfactant in MEKC, n-undecyl sulfate is a viable alternative. wikipedia.org A polymerized form, poly(sodium 10-undecenyl sulfate) (poly-SUS), has been specifically evaluated as a novel pseudostationary phase in MEKC. researchgate.net A key parameter for any surfactant used in MEKC is its CMC; for the monomer n-undecenyl sulfate, the CMC was determined to be 26 mM. researchgate.net This value dictates the minimum concentration required to form the micellar phase necessary for separation.

The table below compares key properties of this compound with the benchmark surfactant, Sodium Dodecyl Sulfate (SDS), in the context of MEKC.

| Property | This compound (SUS) | Sodium Dodecyl Sulfate (SDS) | Significance in MEKC |

| Alkyl Chain Length | 11 Carbons | 12 Carbons | Affects the hydrophobicity of the micelle core and partitioning of analytes. |

| CMC (Monomer) | ~26 mM researchgate.net | ~8.2 mM | The concentration above which micelles form; a higher CMC means more surfactant is needed. wikipedia.org |

| Role | Forms pseudostationary phase for separation of analytes. researchgate.net | The most common surfactant for forming the pseudostationary phase in MEKC. wikipedia.org | The micellar phase is essential for the separation of neutral molecules. wikipedia.org |

Quantitative Analytical Method Development for this compound

Developing a robust quantitative analytical method is crucial for quality control and formulation analysis. The process involves selecting the appropriate technique, optimizing parameters, and validating the method's performance.

For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents a state-of-the-art approach for sensitive and specific quantification. researchgate.net Method development would proceed through several key stages:

Technique Selection: LC-MS/MS is highly suitable due to its specificity and sensitivity, especially for complex matrices. The precursor ion scanning mode can be used to specifically detect molecules that contain a sulfate group. researchgate.net

Sample Preparation: To remove interfering substances and concentrate the analyte, solid-phase extraction (SPE) is often employed. eurofins.com Cartridges with a suitable stationary phase can capture the surfactant from a dilute aqueous solution, which is then eluted with a small volume of an organic solvent. eurofins.com

Chromatographic Separation: An RP-HPLC method, as detailed in section 3.3.1, would be developed to separate n-undecyl sulfate from isomers and related impurities. A C4 or C8 column might be chosen to shorten analysis times compared to a C18 column. researchgate.net

Mass Spectrometric Detection: In MS/MS, a specific precursor-to-product ion transition is monitored. For alkyl sulfates, fragmentation to the sulfate-related ions at m/z 80 (SO₃⁻) or 97 (HSO₄⁻) provides high specificity. researchgate.net

Method Validation: The developed method must be validated to ensure its reliability. This involves assessing linearity (correlation coefficient R² > 0.99), accuracy, precision, and determining the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net For similar alkyl sulfates, LC-MS/MS methods have achieved LOQs in the sub-µg/mL range (e.g., 0.4 µg/mL). researchgate.net

The following table outlines key parameters for a modern quantitative analytical method for this compound.

| Parameter | Description | Example Target |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high selectivity and sensitivity. researchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) | Concentrates analyte and cleans up the sample matrix. eurofins.com |

| LC Column | Reverse-Phase C8, 2.1 x 100 mm | Offers good retention with potentially faster analysis than C18. researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes the anionic surfactant. |

| MS/MS Transition | Precursor Ion → Product Ion (e.g., m/z 273.1 → 97.0) | Ensures high specificity by monitoring a unique fragmentation pathway. |

| Validation: Linearity | R² (Coefficient of determination) | > 0.999 researchgate.net |

| Validation: LOQ | Limit of Quantification | < 1 µg/mL researchgate.net |

Supramolecular Assemblies and Colloidal Behavior

Self-Assembly Phenomena in Aqueous and Non-Aqueous Systems

The amphiphilic nature of n-Undecyl sulfate (B86663) sodium salt, stemming from its hydrophobic undecyl chain and hydrophilic sulfate headgroup, drives its self-assembly into organized structures like micelles in aqueous solutions to minimize the free energy of the system. vulcanchem.com This process is an alternative to adsorption at interfaces for shielding the hydrophobic groups from water. umcs.pl

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a key parameter that signifies the concentration at which the formation of micelles begins. nih.gov Below the CMC, the surfactant molecules exist as monomers. Once the CMC is reached, these monomers aggregate to form micelles. jh.edu

Various physicochemical properties of a surfactant solution exhibit a distinct change at the CMC, allowing for its determination through several techniques. umcs.plscispace.com

Surface Tension: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles form, the surface tension remains relatively constant. The CMC is identified as the inflection point on a plot of surface tension versus the logarithm of the surfactant concentration. alfa-chemistry.com This method is applicable to both ionic and non-ionic surfactants. alfa-chemistry.com

Conductivity: For ionic surfactants like n-Undecyl sulfate sodium salt, the electrical conductivity of the solution changes upon micelle formation. nih.gov The conductivity increases linearly with concentration when the surfactant is in its monomeric form. After the CMC, the rate of increase slows down because the micelles have a lower mobility than the individual ions. The break in the plot of conductivity versus concentration indicates the CMC. alfa-chemistry.comjsirjournal.com

Fluorescence Quenching: This sensitive method utilizes a fluorescent probe, such as pyrene, which has different fluorescence properties in polar and non-polar environments. alfa-chemistry.com Below the CMC, the probe is in the aqueous (polar) environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a significant change in its fluorescence intensity. The concentration at which this shift occurs corresponds to the CMC. alfa-chemistry.comresearchgate.net

Other methods for CMC determination include spectrophotometry, light scattering, and potentiometry. jsirjournal.comnih.govacs.org

The presence of electrolytes in an aqueous solution of this compound significantly influences its CMC. The addition of salts, such as sodium chloride (NaCl), lowers the CMC. researchgate.netresearchgate.net This occurs because the added counterions (Na+) shield the electrostatic repulsion between the negatively charged sulfate head groups of the surfactant molecules. researchgate.netnepjol.info This reduced repulsion facilitates the aggregation of monomers into micelles at a lower concentration. jsirjournal.comnepjol.info The effectiveness of the electrolyte in lowering the CMC depends on the valency of the counterion; for instance, divalent cations like Ca2+ are more effective at neutralizing the head group charge than monovalent cations like Na+, leading to a greater reduction in the CMC. jsirjournal.com

The relationship between CMC and added salt concentration can often be described by a logarithmic Corrin-Harkins plot. researchgate.net However, this linearity may not hold at very high salt concentrations. researchgate.net

| Electrolyte Added (to Sodium Dodecyl Sulfate Solution) | Effect on CMC | Reference |

| Sodium Acetate (B1210297) | Decrease | jsirjournal.com |

| Calcium Acetate | Marked Decrease | jsirjournal.com |

| Sodium Chloride (NaCl) | Decrease | researchgate.netresearchgate.netmdpi.com |

| Sodium Bromide (NaBr) | Decrease | mdpi.com |

| Sodium Sulfate (Na2SO4) | Decrease | mdpi.comrsc.org |

This table is illustrative for a related compound, sodium dodecyl sulfate, as specific data for this compound was not available in the search results.

Temperature has a complex effect on the micellization of anionic surfactants. Typically, as the temperature increases from a low point, the CMC initially decreases, reaching a minimum value around 25 °C for similar surfactants like sodium dodecyl sulfate. researchgate.net Further increases in temperature then cause the CMC to gradually rise. researchgate.net This behavior is a result of two opposing effects: the decrease in hydration of the hydrophilic head group which favors micellization, and the disruption of the structured water molecules around the hydrophobic tail which disfavors micellization. At lower temperatures, the first effect is dominant, while at higher temperatures, the second effect prevails. researchgate.net

The standard Gibbs free energy of micellization (ΔG°mic) is a key thermodynamic parameter that indicates the spontaneity of the process. Negative values of ΔG°mic signify that micelle formation is spontaneous. mdpi.commdpi.com The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization also provide insights into the driving forces of the process. For many ionic surfactants, the micellization process is entropy-driven at lower temperatures and becomes enthalpy-driven at higher temperatures. researchgate.net

The pH of the solution can also affect the micellization of this compound, although this effect is generally less pronounced than for surfactants with weakly acidic or basic head groups. In buffered solutions, such as a phosphate (B84403) buffer at pH 7.0, the CMC of a similar surfactant, sodium dodecyl sulfate, was found to be lower than in unbuffered water. acs.org

Impact of Electrolytes and Ionic Strength on CMC

Micellar Architecture and Aggregation Number Characterization

Above the CMC, this compound molecules aggregate to form micelles, which are typically spherical at concentrations just above the CMC. umcs.pljsirjournal.com These micelles have a core composed of the hydrophobic undecyl chains and a shell of the hydrophilic sulfate head groups that are in contact with the aqueous environment. dannalab.com

The aggregation number (N) is the average number of surfactant molecules present in a single micelle. jh.edulabome.com This number is influenced by factors such as surfactant concentration, temperature, and the presence of additives. nih.govleidenuniv.nl For instance, for sodium dodecyl sulfate, the aggregation number in water at 25°C is approximately 62. wikipedia.org

Techniques used to characterize micellar architecture and determine the aggregation number include:

Time-Resolved Fluorescence Quenching (TRFQ): This is a common method for determining the aggregation number. jh.eduresearchgate.net

Small-Angle Neutron Scattering (SANS): SANS provides detailed information about the shape, size, and internal structure of micelles. rsc.orgdannalab.comnih.gov It can reveal transitions from spherical to cylindrical or other shapes with changes in concentration or the addition of salt. rsc.org

Molecular Dynamics (MD) Simulations: These computational methods can model the self-assembly process and provide insights into the structure and dynamics of micelles. nih.govresearchgate.net

With increasing surfactant concentration or the addition of salt, spherical micelles can grow and transform into elongated, cylindrical or rod-like structures. rsc.org

| Surfactant System | Aggregation Number (N) | Conditions | Reference |

| Sodium Dodecyl Sulfate (SDS) | ~62 | In water at 25 °C | wikipedia.org |

| Sodium Dodecyl Sulfate (SDS) | 77 | In pure aqueous solution | leidenuniv.nl |

| 4:1 SDS-DTAB mixture | 210 | In aqueous solution | leidenuniv.nl |

This table provides data for the closely related sodium dodecyl sulfate as a proxy, due to the lack of specific data for this compound in the provided search results.

Phase Behavior and Microstructure of Self-Assembled Systems

The self-assembly of this compound can lead to the formation of various lyotropic liquid crystalline phases at higher concentrations. The specific phases that form depend on factors like surfactant concentration, temperature, and the presence of other components like co-surfactants or solvents. tandfonline.comtandfonline.com

In aqueous systems, typical phases observed for anionic surfactants include:

Micellar Solution (L1 phase): An isotropic solution containing spherical or cylindrical micelles dispersed in water. tandfonline.comtandfonline.com

Hexagonal Phase (H1): Cylindrical micelles are packed into a hexagonal array. tandfonline.comtandfonline.comresearchgate.net

Lamellar Phase (Lα): Surfactant bilayers are arranged in parallel sheets, separated by layers of water. tandfonline.comtandfonline.comnih.gov

Cubic Phases: Complex, bicontinuous structures of interconnected micelles. researchgate.net

The phase behavior can be represented by a phase diagram, which maps the different phases as a function of composition and temperature. nih.govacs.orgacs.org For example, the phase diagram of the sodium dodecyl sulfate/water system shows the transition from a micellar solution to hexagonal, and then to more complex phases as the surfactant concentration increases. nih.govacs.org The presence of a co-surfactant like decanol (B1663958) can also significantly alter the phase behavior, potentially leading to the formation of inverse micelles in a non-polar solvent. tandfonline.comtandfonline.com

In non-aqueous polar solvents like formamide (B127407), the self-assembly behavior can be different. Some studies suggest that well-defined micelles may not form in formamide, unlike in water. tandfonline.com However, the addition of formamide to an aqueous system can still result in the formation of liquid crystalline phases like the hexagonal phase. tandfonline.comtandfonline.com

Interfacial Tension and Surface Active Properties

As a surface-active agent, this compound demonstrates a significant ability to modify the properties of interfaces. vulcanchem.comcymitquimica.com This is a direct consequence of its molecular structure, which allows it to adsorb at interfaces and reduce the free energy of the system. shareok.org

At the liquid-air interface, this compound molecules orient themselves to minimize the unfavorable interactions between their hydrophobic tails and the aqueous phase. The hydrophobic undecyl chains are directed towards the air, while the hydrophilic sulfate headgroups remain in contact with the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. shareok.orgalfa-chemistry.com The effectiveness of surface tension reduction is influenced by the surfactant concentration, with a more pronounced effect observed as the concentration increases up to the critical micelle concentration (CMC). wikipedia.org Beyond the CMC, the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant. wikipedia.org

The efficiency of a surfactant in reducing surface tension can be quantified by various parameters, including the surface tension at the CMC (γCMC), the critical micelle concentration (CMC), and the surface excess concentration (Γmax).

Table 1: Interfacial Properties of this compound and Related Surfactants

| Surfactant | CMC (mM) | Surface Tension at CMC (mN/m) |

|---|---|---|

| Sodium octyl sulfate | 130 | - |

| Sodium dodecyl sulfate | 8.3 | - |

| Sodium tetradecyl sulfate | 2.1 | - |

The adsorption of this compound is not limited to the liquid-air interface; it also occurs at solid-liquid and liquid-liquid interfaces. At a solid-liquid interface, the nature of the solid surface (e.g., hydrophobic or hydrophilic, charged or uncharged) plays a crucial role in the adsorption mechanism. On hydrophobic surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), the hydrophobic tails of the surfactant molecules can adsorb onto the surface, leading to the formation of self-assembled structures such as hemicylindrical micelles or lamellar bilayers upon solvent removal. acs.org

At liquid-liquid interfaces, such as an oil-water interface, this compound acts as an emulsifier by reducing the interfacial tension between the two immiscible liquids. vulcanchem.comcymitquimica.com The surfactant molecules position themselves at the interface, with their hydrophobic tails extending into the oil phase and their hydrophilic heads remaining in the aqueous phase. This creates a stable film that prevents the coalescence of oil droplets, thereby stabilizing the emulsion. alfa-chemistry.com The effectiveness of emulsification is dependent on factors like surfactant concentration and the nature of the oil and aqueous phases. cup.edu.cn

Mechanisms of Surface Tension Reduction at Liquid-Air Interfaces

Mixed Surfactant Systems and Synergistic Interactions

The combination of this compound with other surfactants can lead to synergistic effects, where the properties of the mixture are superior to those of the individual components. researchgate.netnih.gov This is a widely studied phenomenon with significant practical implications. uc.pt

When this compound is mixed with another surfactant (a co-surfactant), they can form mixed micelles in aqueous solution. uc.pt The formation and properties of these mixed micelles depend on the nature of the co-surfactant, which can be nonionic, cationic, or another anionic surfactant. The interaction between the different surfactant molecules within the micelle can be attractive or repulsive, leading to non-ideal mixing behavior. researchgate.net

For instance, in mixtures of anionic and nonionic surfactants, the incorporation of the nonionic surfactant into the micelle can reduce the electrostatic repulsion between the anionic headgroups of the this compound, leading to a lower critical micelle concentration (CMC) for the mixture compared to the individual surfactants. shareok.org The composition of the mixed micelle can be different from the composition of the bulk solution, indicating preferential incorporation of one surfactant over the other. uc.pt

The formation of mixed micelles often leads to synergistic effects in various interfacial properties. researchgate.netnih.gov A common manifestation of synergism is a significant reduction in the surface tension of the mixed surfactant solution compared to the individual components at the same total concentration. researchgate.net This enhanced surface activity is a result of the more efficient packing of the different surfactant molecules at the interface, driven by favorable interactions between them. nih.gov

Synergism can also be observed in the self-assembly behavior of the mixed system. The presence of a co-surfactant can influence the size, shape, and stability of the aggregates formed. uc.pt For example, the addition of a cationic surfactant to an anionic surfactant like this compound can lead to strong electrostatic attractions, resulting in the formation of vesicles or other complex structures at concentrations where the individual surfactants would only form simple micelles. uc.pt These synergistic interactions are crucial for formulating high-performance surfactant systems for various applications. cup.edu.cn

Table 2: Investigated Mixed Surfactant Systems and Observed Effects

| Surfactant System | Observed Effect | Reference |

|---|---|---|

| Anionic/Nonionic Surfactants | Reduction in CMC, decreased electrostatic repulsion | shareok.org |

| Anionic/Cationic Surfactants | Strong synergistic effects, potential for vesicle formation | researchgate.netuc.pt |

| Anionic/Zwitterionic Surfactants | Good synergistic effect, improved sweep efficiency in enhanced oil recovery | cup.edu.cn |

Interactions with Biological Macromolecules and Biomimetic Systems

Protein-Surfactant Interactions and Structural Perturbations

The interaction between n-undecyl sulfate (B86663) sodium salt and proteins is a complex process driven by both electrostatic and hydrophobic forces. These interactions can lead to profound changes in protein structure and function, ranging from stabilization at very low concentrations to complete denaturation and solubilization at higher concentrations.

The denaturation of proteins by anionic surfactants like n-undecyl sulfate sodium salt is a multi-step process. Initially, the surfactant monomers can bind to accessible, oppositely charged sites on the protein surface. As the surfactant concentration increases, a more cooperative binding process begins, driven primarily by hydrophobic interactions between the alkyl chains of the surfactant and the nonpolar regions of the polypeptide chain. nih.gov

This process disrupts the native, non-covalent intramolecular interactions (including hydrophobic, hydrogen, and ionic bonds) that maintain the protein's secondary, tertiary, and quaternary structures. wikipedia.org The binding of the anionic surfactant molecules introduces a high net negative charge to the protein, leading to electrostatic repulsion along the polypeptide chain. This repulsion, combined with the disruption of internal hydrophobic interactions, causes the protein to unfold from its compact, native conformation into a more extended, denatured state. nih.govwikipedia.org This unfolding exposes hydrophobic regions that were previously buried within the protein's core, which are then stabilized by the surrounding surfactant molecules. sigmaaldrich.com

Solubilization is the result of this denaturation process, particularly for proteins that are poorly soluble in their native state, such as membrane proteins or aggregated proteins. By unfolding the protein and coating the polypeptide chain, the surfactant molecules effectively create a protein-surfactant complex that is soluble in aqueous solutions. sigmaaldrich.com The hydrophilic sulfate headgroups of the bound surfactant molecules face the aqueous solvent, while the hydrophobic tails shield the nonpolar protein regions, preventing aggregation and precipitation. sigmaaldrich.com

The binding of this compound to proteins or model polypeptides can be characterized by its stoichiometry and the associated energetic changes. Isothermal titration calorimetry (ITC) is a key technique for directly measuring the thermodynamics of these interactions. acs.orgnih.gov

Studies on the interaction of anionic alkyl sulfates with cationic poly(amino acids) reveal that the binding is often stoichiometric, with a ratio of approximately one surfactant molecule per charged amino acid residue on the polymer chain. nih.govacs.org This suggests that the initial interaction is dominated by the formation of ion pairs between the negatively charged sulfate headgroup of the surfactant and positively charged residues (like lysine, arginine, and ornithine) on the protein. nih.gov

| Surfactant/Poly(amino acid) Pair | Temperature (°C) | Enthalpy of Interaction (ΔH, kJ/mol) | Stoichiometry (n) |

| Sodium Undecyl Sulfate / Poly(L-lysine) | 25 | -2.1 | ~1 |

| Sodium Undecyl Sulfate / Poly(L-arginine) | 25 | -15.8 | ~1 |

| Sodium Undecyl Sulfate / Poly(L-ornithine) | 25 | -3.9 | ~1 |

Table 1: Thermodynamic data for the interaction of Sodium Undecyl Sulfate with various cationic poly(amino acids) at 25°C. The data illustrates the exothermic nature of the binding and the near 1:1 stoichiometry. Data sourced from studies on alkyl sulfate interactions with poly(amino acids). acs.orgnih.govacs.org

The binding process is driven by both electrostatic attraction and hydrophobic forces, resulting in the formation of an electrostatically neutral complex that may precipitate from the solution once charge neutralization is complete. nih.govacs.org

The binding of this compound induces significant conformational changes in protein structures. The primary effect is the disruption of the protein's tertiary structure, which involves the unfolding of the compactly folded polypeptide chain. vulcanchem.com This is followed by changes in the secondary structure. While some helical structures might be disrupted, in other cases, the binding of anionic surfactants can induce the formation of new helical content in regions that were previously random coils.

These conformational changes can be monitored using various spectroscopic techniques. For instance, changes in the autonomous fluorescence of a protein can indicate alterations in the environment of tryptophan and tyrosine residues, which typically occurs when a protein unfolds. nih.gov Studies on multicatalytic proteinase have shown that the addition of SDS causes a rapid increase in fluorescence, corresponding to a fast conformational change that initially activates the enzyme, followed by a slower decrease in both activity and fluorescence as the activated conformation proves to be unstable. nih.gov

The process of denaturation can be viewed as discrete events: the initial unfolding of the tertiary structure occurs at sub-micellar surfactant concentrations, while a more extensive expansion of the protein chain happens at or above the critical micelle concentration (CMC), driven by coulombic repulsion between the densely packed, negatively charged surfactant molecules bound to the protein. nih.gov The interaction is largely independent of the protein's initial conformation, as surfactants can bind to both native and already denatured proteins. nih.gov

Stoichiometry and Energetics of Surfactant Binding to Proteins

Membrane Mimetic Systems and Lipid Bilayer Interactions

This compound interacts strongly with lipid bilayers, the fundamental structure of biological membranes. This interaction is central to its use in biochemistry for solubilizing membrane components and its effects on membrane integrity.

Integral membrane proteins are embedded within the lipid bilayer and are held in place by hydrophobic interactions. sigmaaldrich.com To study these proteins, they must first be extracted from the membrane, a process known as solubilization. Anionic detergents like this compound are effective solubilizing agents because they can disrupt the lipid bilayer and replace the native lipid environment around the protein.

The solubilization process is often described in three stages:

Membrane Saturation: As the surfactant concentration increases, the bilayer becomes saturated with detergent molecules, leading to the destabilization of the membrane. This can cause the formation of mixed micelles containing both lipids and surfactant. researchgate.netnih.gov

Solubilization: At and above the critical micelle concentration (CMC), the lipid bilayer is fully disrupted, and the membrane proteins and lipids are incorporated into detergent micelles. researchgate.net

Within these micelles, the hydrophobic domains of the membrane protein are shielded from the aqueous environment by the hydrophobic tails of the n-undecyl sulfate molecules, while the hydrophilic regions of the protein remain exposed to the solvent. sigmaaldrich.com This micellar environment mimics the amphipathic nature of the original lipid bilayer, thereby keeping the membrane protein in a soluble, and often functional, state. nih.gov

This compound can significantly alter the integrity and permeability of artificial membranes, such as lipid vesicles (liposomes) and planar lipid bilayers (BLMs). vulcanchem.com Even at concentrations below those required for complete solubilization (sub-solubilizing concentrations), the surfactant can be incorporated into the bilayer and induce changes.

One major effect is an increase in membrane permeability. nih.gov This is believed to occur through the formation of transient, hydrophilic pores or defects in the membrane structure. nih.gov The incorporation of surfactant molecules can disrupt the tight packing of lipid molecules, creating pathways for water and solutes to cross the membrane. Studies with the analogous surfactant SDS have shown the formation of toroidal hydrophilic pores, where the pore is lined by both lipid head groups and surfactant molecules. nih.gov The lifetime and size of these pores can vary, leading to fluctuations in membrane permeability. nih.gov

This increased permeability can lead to the leakage of contents from within liposomes or an increased flux of ions across a planar bilayer. nih.gov At higher concentrations, the structural integrity of the membrane is compromised, eventually leading to the complete disruption and solubilization of the bilayer into mixed micelles, as described previously. nih.govnih.gov The precise effect depends on the concentration of the surfactant, the composition of the lipid membrane, and other environmental factors like temperature and ionic strength.

Solubilization of Membrane Proteins and Lipids

Applications in Biochemical Sample Preparation and Analysis

The amphiphilic nature of this compound, characterized by a hydrophobic undecyl tail and a hydrophilic sulfate headgroup, makes it a valuable tool in biochemical research for disrupting biological membranes and interacting with proteins. vulcanchem.com This section explores its specific applications in the critical laboratory techniques of cell lysis, subcellular fractionation, and protein handling.

Cell Lysis and Subcellular Fractionation Methodologies

Cell lysis, the process of breaking open cells to release their internal contents, is a fundamental step in studying cellular components like proteins, DNA, and organelles. omni-inc.com Chemical lysis methods, which employ detergents and other chemicals, are widely used for this purpose. nih.govconstantsystems.com Anionic detergents, such as this compound, are effective in disrupting the lipid bilayer of cell membranes, leading to the release of intracellular materials. vulcanchem.comthermofisher.comthermofisher.com The mechanism involves the solubilization of membrane lipids and the denaturation of membrane proteins by the detergent molecules. omni-inc.comconstantsystems.com

The selection of a particular lysis method and detergent is critical and depends on the specific cell type and the intended downstream application. omni-inc.com While harsh detergents like sodium dodecyl sulfate (SDS) are known to completely disrupt membranes and denature proteins by breaking protein-protein interactions, milder non-ionic detergents are often preferred when preserving protein structure and function is crucial. thermofisher.comthermofisher.com The properties of this compound place it within the category of anionic surfactants capable of effective cell lysis. vulcanchem.com

Following cell lysis, subcellular fractionation is often performed to separate the cellular components into distinct fractions, such as the nucleus, cytoplasm, and various organelles. nih.govresearchgate.net This process is essential for reducing sample complexity and enabling the study of proteins and other molecules within their specific cellular context. researchgate.net Detergent-based methods are integral to many subcellular fractionation protocols. nih.gov For instance, low concentrations of non-ionic detergents combined with mechanical shearing can effectively separate the nucleus from the cytoplasm while maintaining the integrity of protein complexes. nih.gov While specific protocols detailing the use of this compound in subcellular fractionation are not as commonly cited as those for detergents like SDS or Triton X-100, its fundamental properties as a surfactant suggest its potential utility in protocols requiring membrane disruption and solubilization. The choice of detergent and its concentration is tailored to the specific requirements of the fractionation, such as whether the goal is to isolate intact organelles or to solubilize all membrane-bound proteins. thermofisher.com

Table 1: Comparison of Common Detergents Used in Cell Lysis and Fractionation

| Detergent Type | Example(s) | Primary Characteristics | Common Applications |

|---|---|---|---|

| Anionic | Sodium Dodecyl Sulfate (SDS), this compound | Strong, denaturing detergents that disrupt most protein-protein interactions. thermofisher.comthermofisher.com | SDS-PAGE, complete cell lysis for nucleic acid extraction. wikipedia.org |

| Non-ionic | Triton™ X-100, n-Dodecyl-β-D-maltopyranoside (DDM) | Mild detergents that solubilize membranes without significantly denaturing proteins. thermofisher.com | Isolation of active membrane proteins, immunoprecipitation. labome.commdpi.com |

| Zwitterionic | CHAPS | Possess properties of both ionic and non-ionic detergents; generally mild. labome.com | Isoelectric focusing, 2D electrophoresis, solubilization of integral membrane proteins. labome.com |

| Bile Salts | Cholate, Deoxycholate | Anionic, steroid-based detergents. thermofisher.comnih.gov | Used in specific applications for membrane protein solubilization. nih.gov |

Facilitation of Protein Extraction and Purification Strategies

The extraction and purification of proteins, particularly membrane-bound proteins, present significant challenges due to their hydrophobic nature. researchgate.net Detergents are indispensable for solubilizing these proteins from the lipid bilayer, thereby enabling their study in an aqueous environment. researchgate.net this compound, as an anionic surfactant, can be employed in these processes. vulcanchem.com Its amphiphilic molecules interact with both the hydrophobic transmembrane domains and the hydrophilic regions of membrane proteins, forming protein-detergent complexes that are soluble in aqueous buffers. nih.gov

The effectiveness of a detergent in protein extraction and purification depends on its ability to mimic the native lipid environment while preventing protein aggregation. researchgate.net The choice of detergent is critical, as harsh detergents can lead to irreversible denaturation and loss of function. thermofisher.com While this compound is a powerful solubilizing agent, its denaturing potential must be considered. In contrast, non-ionic detergents like n-dodecyl-β-D-maltopyranoside (DDM) are often favored for structural and functional studies of membrane proteins because they are generally milder. mdpi.com

The process of purifying a target protein often involves multiple steps, including solubilization from the membrane, followed by various chromatography techniques. Detergents are typically present throughout the purification process to maintain the solubility of the protein. The concentration of the detergent is a key parameter; it must be above the critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic regions of the protein. researchgate.net

Table 2: Properties of Selected Detergents in Protein Research

| Detergent | Chemical Class | Critical Micelle Concentration (CMC) | Common Uses in Protein Research |

|---|---|---|---|

| n-Undecyl-β-d-maltopyranoside (UDM) | Non-ionic | ~0.59 mM mdpi.com | Purification and crystallization of membrane proteins, particularly cytochromes. mdpi.com |

| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic | ~0.17 mM mdpi.com | Widely used for solubilization and structural studies of membrane proteins. mdpi.com |

| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM | Denaturing polyacrylamide gel electrophoresis (SDS-PAGE). wikipedia.org |

| CHAPS | Zwitterionic | ~6 mM labome.com | Sample preparation for isoelectric focusing and 2D electrophoresis. labome.com |

| This compound | Anionic | Not specified in provided context | Cell lysis, protein solubilization. vulcanchem.com |

Biotechnological Applications Excluding Therapeutic Use

Beyond its role in basic biochemical sample preparation, this compound and related alkyl sulfates have found utility in various non-therapeutic biotechnological applications. These applications often leverage the surfactant properties of the molecule to manipulate biological systems or components for research and industrial purposes.

One notable area is in the development of delivery systems for bioactive molecules, although not for therapeutic administration in humans. For instance, the principles of using surfactants to form nanoparticles, liposomes, or micelles can be applied in research contexts to deliver agents like polynucleotides to cells in culture for experimental purposes. google.com The interaction of anionic surfactants with lipids and other macromolecules is fundamental to the formation of these delivery vehicles. google.com

In the field of proteomics and structural biology, detergents are crucial for in vitro studies of membrane proteins. While this compound itself is not as prominently cited as other detergents like DDM or LDAO in protein crystallization studies, the broader class of alkyl sulfates is recognized for its ability to solubilize and interact with proteins. mdpi.comresearchgate.net This interaction is essential for techniques that aim to understand the structure and function of proteins outside their native cellular environment.

Furthermore, the ability of surfactants to disrupt microbial cell membranes is a foundational principle in antimicrobial research. nih.gov While this can have therapeutic implications, it is also a key mechanism explored in various biotechnological contexts, such as in the development of antimicrobial surfaces or in screening for novel antimicrobial compounds where the lytic activity of surfactants serves as a benchmark or a component of the assay system. nih.gov

Environmental Science: Degradation Pathways and Analytical Monitoring

Biotic and Abiotic Degradation Mechanisms

The persistence of n-Undecyl sulfate (B86663) sodium salt in the environment is largely dictated by its susceptibility to degradation. Both biological and non-biological pathways contribute to its transformation and ultimate mineralization.

N-Undecyl sulfate sodium salt belongs to the class of linear alkyl sulfates (AS), which are known to be readily biodegradable under aerobic conditions. industrialchemicals.gov.au The primary mechanism for the biotic breakdown of these surfactants is initiated by microbial enzymes.

Kinetics: The biodegradation of linear alkyl sulfates is generally rapid in aerobic environments. nih.gov For instance, linear alkylbenzene sulfonates (LAS), another major anionic surfactant class, exhibit half-lives of approximately 7 to 22 days in soil. industrialchemicals.gov.au Studies on sodium dodecyl sulfate (SDS, the C12 homolog), show that certain bacteria can degrade 80% to 100% of the compound within 24 hours in laboratory settings. frontiersin.org One study found that Bacillus cereus could degrade 51.4% of an initial SDS concentration over 10 days. hu.edu.jo The rate of degradation is influenced by factors such as temperature, pH, and the presence of acclimated microbial populations. researchgate.net In wastewater treatment plants employing activated sludge processes, removal rates for similar surfactants can exceed 98%. researchgate.netcleaninginstitute.org

Pathways: The microbial degradation of alkyl sulfates is a well-established process.

Initial Hydrolysis: The process begins with the enzymatic cleavage of the sulfate ester bond by an enzyme called alkyl sulfatase. hibiscuspublisher.com This reaction releases the sulfate ion (SO₄²⁻) and yields the corresponding fatty alcohol, in this case, 1-undecanol (B7770649).

Oxidation: The resulting 1-undecanol is then oxidized by alcohol dehydrogenase to form an aldehyde (undecanal), which is subsequently oxidized to a fatty acid (undecanoic acid). hibiscuspublisher.com

β-Oxidation: The undecanoic acid then enters the conventional β-oxidation pathway, where it is progressively broken down into acetyl-CoA units. These units are then funneled into the citric acid cycle (TCA cycle) for energy production and are ultimately mineralized to carbon dioxide and water. gisera.csiro.au

Under anaerobic conditions, the degradation of alkyl sulfates is significantly slower or may not occur at all. nih.govcleaninginstitute.org This can lead to the accumulation of these compounds in anaerobic environments like sewage sludge and anoxic sediments. researchgate.netacs.org

Table 1: Examples of Microbial Degradation for Related Alkyl Sulfates Note: Data for the specific C11 homolog is limited; findings for closely related compounds are presented as representative.

| Compound | Microorganism(s) | Conditions | Degradation Rate / Efficiency | Source |

|---|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Pseudomonas jessenii subgroup | Liquid medium, 1 g/L SDS, 24h | 80-100% degradation | frontiersin.org |

| Sodium Dodecyl Sulfate (SDS) | Bacillus cereus | Batch culture, 10 days | 51.4% degradation | hu.edu.jo |

| Sodium Dodecyl Sulfate (SDS) | Staphylococcus aureus | Batch culture, 10 days | 36.8% degradation | hu.edu.jo |

| Linear Alkylbenzene Sulfonates (LAS) | Mixed soil microbes | Field monitoring study | Half-life of 7–22 days | industrialchemicals.gov.au |

| Sodium Dodecyltriethoxy Sulphate (SDTES) | Four bacterial isolates | Laboratory culture | >80% primary degradation via etherase action for two isolates | nih.gov |

While microbial action is the primary route of degradation, abiotic processes can also play a role, although they are generally considered less significant for linear alkyl sulfates under typical environmental conditions. who.int

Hydrolysis: The chemical hydrolysis of the sulfate ester bond is possible but generally requires conditions that are not common in the environment, such as high temperatures and strong acidic catalysis. industrialchemicals.gov.aursc.org At neutral pH and ambient temperatures, the rate of hydrolysis for alkyl sulfates is negligible. Therefore, abiotic hydrolysis is not considered a major degradation pathway in natural waters or soils. industrialchemicals.gov.au

Photodegradation: Direct photodegradation, the breakdown of a chemical by absorbing sunlight, is also an inefficient process for this compound. deswater.com The molecule does not possess significant chromophores that absorb light in the near UV-visible spectrum. deswater.com While indirect photodegradation, involving reactions with photochemically generated species like hydroxyl radicals (•OH), can occur, it is generally outcompeted by the rapid rate of biodegradation. deswater.com Studies on SDS have shown that direct photolysis is extremely inefficient, though the process can be enhanced by the addition of hydrogen peroxide (H₂O₂) which generates hydroxyl radicals upon UV irradiation. deswater.com

Microbial Degradation Kinetics and Pathways

Environmental Fate and Transport Modeling

Once released into the environment, typically via wastewater streams, the movement and final destination of this compound are determined by its interactions with different environmental media.

Sorption, the process of a chemical binding to solid particles like soil or sediment, is a key factor controlling the environmental concentration and mobility of surfactants. researchgate.net

Sorption Mechanisms: As an anionic surfactant, n-undecyl sulfate will exist as a negatively charged undecyl sulfate anion in water. industrialchemicals.gov.au Its sorption to environmental matrices is complex. Sorption to soils and sediments is positively correlated with organic carbon content, where the hydrophobic alkyl chain partitions into the organic matter. industrialchemicals.gov.au Cation exchange can also play a role, especially in clays (B1170129) like montmorillonite, where the release of cations (e.g., Ca²⁺) from the clay can lead to the precipitation of the anionic surfactant. researchgate.net

Sorption Data: The sediment partitioning coefficient (Koc), which describes the tendency of a chemical to bind to organic carbon, for sodium dodecyl sulfate (SDS) has been measured to be in the range of 316–446 L/kg. industrialchemicals.gov.au This indicates a moderate tendency to sorb to organic matter in soil and sediment. The process is generally reversible, meaning that sorbed surfactants can be released back into the water phase (desorption), potentially acting as a long-term source of contamination. mdpi.comresearchgate.net Studies using granite sand showed that it can effectively adsorb SDS from water, a process dominated by physisorption. nih.gov

The distribution of this compound is primarily linked to the discharge and treatment of municipal and industrial wastewater.

Aquatic Systems: Due to their use in household and industrial cleaning products, alkyl sulfates are continuously released into wastewater. industrialchemicals.gov.au In aquatic environments, the compound is expected to dissociate, and its high water solubility suggests it can be mobile. cleaninginstitute.org However, its mobility is attenuated by high removal rates (often >98%) in modern wastewater treatment plants (WWTPs). researchgate.netcleaninginstitute.org In rivers receiving effluent from efficient WWTPs, concentrations are generally low. However, below the outfalls of less efficient plants, such as those using trickling filters, concentrations in both water and sediment can be elevated. researchgate.net Sorption to suspended solids and bottom sediments is an important removal mechanism from the water column, leading to accumulation in sediments, particularly for longer-chain homologs. researchgate.net

Terrestrial Systems: The primary route for n-undecyl sulfate to enter terrestrial systems is through the agricultural application of sewage sludge as a soil amendment. nih.gov Because degradation is slow under the anaerobic conditions of sludge digesters, concentrations of alkyl sulfates can be high in the resulting biosolids. researchgate.netcleaninginstitute.org Once applied to land, the surfactant undergoes rapid aerobic biodegradation, with reported half-lives for similar compounds in the range of one to three weeks. nih.gov This rapid degradation generally prevents long-term accumulation in the soil and subsequent uptake by plants or leaching to groundwater. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

Advanced Analytical Methods for Environmental Detection and Quantification

Accurate detection and quantification of this compound in complex environmental matrices like water, soil, and sludge are essential for monitoring its fate and exposure. Various analytical techniques have been developed for this purpose. researchgate.netresearchgate.net

Historically, a non-specific colorimetric method known as the Methylene (B1212753) Blue Active Substances (MBAS) assay was widely used. researchgate.net This test involves forming an ion-pair between the anionic surfactant and the methylene blue dye, which is then extracted into a solvent and measured. However, this method suffers from a lack of specificity, as it responds to any anionic surfactant and other interfering substances. nih.gov

Modern analytical chemistry offers highly specific and sensitive methods, primarily based on chromatography coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is the most utilized technique for analyzing non-volatile surfactants like alkyl sulfates. nih.gov It separates the components of a mixture, and various detectors can be used for quantification.

HPLC with UV or Fluorescence Detection: These methods are more specific than the MBAS test but may require derivatization if the molecule lacks a natural chromophore or fluorophore. nih.govresearchgate.net

Ion-Pair Chromatography: This technique uses a reagent in the mobile phase to form a neutral ion-pair with the charged analyte, allowing for its separation on a standard reversed-phase column, often followed by suppressed conductivity detection. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for environmental analysis of surfactants. lcms.czmdpi.com

Principle: It couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). The mass spectrometer can be set to detect the specific mass-to-charge ratio (m/z) of the undecyl sulfate anion and its characteristic fragment ions, providing unambiguous identification and quantification even at trace levels (ng/L to µg/L). researchgate.netlcms.czresearchgate.net

Advantages: LC-MS/MS requires minimal sample preparation, can analyze multiple surfactants simultaneously, and is less prone to matrix interference compared to other methods. lcms.cznih.gov It is considered the gold standard for monitoring these compounds in water, soil, and biota. nih.gov

Table 2: Overview of Analytical Methods for Alkyl Sulfate Detection

| Analytical Method | Principle | Advantages | Disadvantages | Typical Detection Limit | Source |

|---|---|---|---|---|---|

| Methylene Blue Active Substances (MBAS) | Colorimetry based on ion-pair formation with methylene blue dye. | Simple, inexpensive. | Non-specific, suffers from interferences. | ~0.02 mg/L | who.intresearchgate.net |

| Ion-Pair Chromatography with Conductivity Detection | HPLC separation of ion-paired analytes followed by conductivity measurement. | Good for simultaneous detection of multiple homologs. | Requires specialized mobile phases. | Low µg/L range | chromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | HPLC separation followed by detection of fluorescent properties. | High sensitivity for fluorescent compounds. | Often requires pre- or post-column derivatization. | Variable, can reach µg/L | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation followed by mass-selective detection of parent and fragment ions. | Highly specific and sensitive, suitable for complex matrices, allows for simultaneous analysis. | Higher equipment cost and complexity. | ng/L to low µg/L range | researchgate.netlcms.czresearchgate.net |

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of surfactants like n-undecyl sulfate (B86663) sodium salt into micelles and other aggregates. These simulations provide atomistic-level insights into the dynamic processes that are often difficult to probe experimentally.

Studies on homologous series of sodium alkyl sulfates, including sodium dodecyl sulfate (SDS) which is structurally similar to sodium undecyl sulfate, have provided a wealth of information on their aggregation behavior. Large-scale MD simulations have been employed to study the formation dynamics and structure of SDS micelles, revealing that factors like temperature and concentration significantly influence micelle morphology. researchgate.net For instance, at lower temperatures, surfactants may form crystalline aggregates, while at higher temperatures, they tend to form micelles. princeton.edu

The process of micellization is dynamic, involving the aggregation of individual surfactant monomers. Simulations starting from a random distribution of surfactant molecules can capture the kinetic pathways of aggregation. researchgate.netprinceton.edu These simulations can track the evolution of cluster sizes and shapes over time, leading to the formation of stable micelles. For example, a 1µs MD simulation of sodium dodecyl sulfate (SDS) in water, starting with a random distribution of monomers, showed the spontaneous formation of micelles of various sizes. scielo.br

The choice of force field in MD simulations is crucial for accurately representing the interactions between surfactant molecules, water, and counterions. nih.gov Different force fields can yield different results, particularly for larger aggregation numbers where some models might unphysically predict the formation of bicelles instead of rod-like or cylindrical micelles. nih.gov The interaction parameters for the sodium ions and the sulfate headgroup are particularly important in determining the simulated micelle structure. nih.gov

MD simulations have also been used to explore the interaction of surfactants with other molecules and surfaces. For example, simulations have shown how SDS can penetrate a lipid bilayer, affecting its structure by causing a decrease in the bilayer area and an increase in thickness at certain concentrations. iphy.ac.cn Furthermore, simulations have provided detailed views of how SDS molecules can induce the unfolding of proteins by disrupting their secondary structure. nih.gov

| System Studied | Simulation Technique | Key Findings | Reference |

| Sodium Dodecyl Sulfate (SDS) Micelles | All-atom MD | Investigated the stability and structural characteristics of a pre-assembled 60-monomer micelle over a 5-nanosecond simulation. Found the micelle to be stable with low water penetration into the core. | acs.org |

| SDS Self-Assembly | Large-scale MD | Demonstrated the influence of temperature on aggregate morphology, with crystalline structures forming at low temperatures and micelles at higher temperatures. | princeton.edu |

| SDS Micellization | Coarse-grained MD | A 1µs simulation showed the spontaneous self-assembly of SDS monomers into micelles of varying sizes and shapes. | scielo.br |

| SDS-Protein Interaction | All-atom MD | Revealed the microscopic mechanisms of protein unfolding induced by SDS, showing how individual surfactant molecules disrupt the protein's secondary structure. | nih.gov |

| SDS in Lipid Bilayer | All-atom MD | Showed that SDS can penetrate a lipid bilayer, leading to changes in the membrane's structural properties. | iphy.ac.cn |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For n-undecyl sulfate sodium salt, DFT calculations can provide insights into its molecular properties and interactions.

DFT has been employed to study the interaction between surfactants and other molecules or surfaces. For instance, DFT calculations have been used to understand the selective interaction of surfactants with single-walled carbon nanotubes, indicating that the electronic structure of the nanotube influences the binding strength. d-nb.info In the context of surfactant-dye interactions, DFT has been used to investigate binary mixtures of sodium dodecyl sulfate (SDS) and tartrazine, revealing details about their chemical behavior before and after micellization. researchgate.net